L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid

Peptide chemistry Isomer identification Conformational constraint

Irreproducible results often stem from generic peptide interchange among same-mass isomers (C₃₁H₄₇N₅O₉, 633.7 Da). This defined-sequence Pro-Leu-Tyr-Leu-Glu eliminates ambiguity with: - Unique Pro-Leu N-terminal motif providing distinct LC-MS/MS retention & fragmentation vs. Ile-Pro-Ile-Tyr-Glu isomers. - N-terminal pyrrolidine ring for backbone constraint & protease-resistance studies. - EPA DSSTox ID DTXSID40841393 for unambiguous institutional registry cross-referencing. Supplied as research-grade lyophilized powder; custom synthesis with QC documentation (HPLC, MS) included.

Molecular Formula C31H47N5O9
Molecular Weight 633.7 g/mol
CAS No. 921206-99-7
Cat. No. B12621186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid
CAS921206-99-7
Molecular FormulaC31H47N5O9
Molecular Weight633.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2
InChIInChI=1S/C31H47N5O9/c1-17(2)14-23(28(41)33-22(31(44)45)11-12-26(38)39)35-30(43)25(16-19-7-9-20(37)10-8-19)36-29(42)24(15-18(3)4)34-27(40)21-6-5-13-32-21/h7-10,17-18,21-25,32,37H,5-6,11-16H2,1-4H3,(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,38,39)(H,44,45)/t21-,22-,23-,24-,25-/m0/s1
InChIKeySUOHAXXBQMMBKN-KEOOTSPTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic Acid Identity & Inventory Status


L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid (CAS 921206-99-7) is a synthetic linear pentapeptide with the amino acid sequence Pro-Leu-Tyr-Leu-Glu, a molecular formula of C31H47N5O9, and a molecular weight of 633.7 g/mol . The compound is registered in the U.S. EPA DSSTox chemical inventory under substance identifier DTXSID40841393 and is assigned the ChemSpider-derived synonym CTK3G2064 . It belongs to the class of L-amino acid pentapeptides and is primarily supplied as a research-grade lyophilized powder for laboratory investigations, with no currently established therapeutic indication or approved pharmaceutical application .

Defined-sequence pentapeptide probe Pro-Leu-Tyr-Leu-Glu sequence for isomer-differentiation studies
Mass-indistinguishable isomer research Same-formula comparator studies require sequence-specific identity confirmation
N-terminal proline conformational model Structurally constrained peptide for backbone-conformation investigations

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic Acid: Risks of Isomer Substitution


Generic peptide interchange without sequence-specific justification is a known source of irreproducible research outcomes. The target compound shares its molecular formula (C31H47N5O9) and nominal mass (633.7 Da) with at least two sequence-isomeric pentapeptides—L-isoleucyl-L-prolyl-L-isoleucyl-L-tyrosyl-L-glutamic acid (CAS 210978-17-9) and H2N-Ile-Leu-Pro-Glu-Tyr-OH (ILPEY)—yet differs in the identity, position, and order of hydrophobic and aromatic residues . The N-terminal proline in the target sequence constrains backbone conformation via pyrrolidine ring puckering, which modulates protease susceptibility, solution aggregation propensity, and potential receptor-interaction surfaces in ways that a sequence containing N-terminal isoleucine does not recapitulate . Substitution of this defined-sequence pentapeptide with a same-formula isomer without explicit comparative data introduces unquantified conformational and interactional variables—rendering experimental conclusions unreliable. Each isomer must be treated as a distinct chemical entity for procurement, characterization, and bioassay purposes.

Dimension
Target compound
Isomer substitution risk
Sequence identity
Pro-Leu-Tyr-Leu-Glu; Pro at position 1, Leu at position 3
3 of 5 residues differ in isomer Ile-Pro-Ile-Tyr-Glu; mass-identical at 633.34 Da
N-terminal conformation
Proline constrains phi angle via pyrrolidine ring; modulates protease susceptibility
N-terminal isoleucine permits greater rotational freedom; conformational profile may shift
Detection specificity
Unique MS/MS fragmentation pattern from Pro-Leu N-terminal motif
Mass spectrometry alone cannot distinguish isomers; sequence confirmation requires MS/MS or Edman sequencing

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic Acid: Differentiation from Isomeric Analogs


N-Terminal Proline vs. Isoleucine Sequence Differentiation

The target compound Pro-Leu-Tyr-Leu-Glu (MW 633.7 Da, C31H47N5O9) differs from the comparator isomer Ile-Pro-Ile-Tyr-Glu (CAS 210978-17-9, same formula and mass) in the identity of the N-terminal residue and position 3. In the target, Pro occupies position 1 and Leu position 3; in the comparator, Ile occupies position 1 and Pro position 2, with Ile at position 3. Mass spectrometry alone cannot distinguish these isomers; sequence confirmation requires tandem MS/MS or Edman sequencing. The N-terminal proline imposes a fixed phi-dihedral angle of approximately -60° due to pyrrolidine ring constraints, whereas N-terminal isoleucine permits greater rotational freedom . This conformational difference is predicted to alter the compound's hydrodynamic radius, chromatographic retention time, and protease recognition profile .

Sequence identity
Data to verify
Target: Pro-Leu-Tyr-Leu-Glu
Pro at pos. 1, Leu at pos. 3
Isomer: Ile-Pro-Ile-Tyr-Glu
3 of 5 positions differ; identical mass 633.34 Da
Sequence confirmation required prior to experimental use
Mass-indistinguishable; MS/MS or Edman sequencing needed
Peptide chemistry Isomer identification Conformational constraint

Predicted Physicochemical Property Profile

Predicted physicochemical parameters for the target compound include a density of 1.3 ± 0.1 g/cm³, boiling point of 1017.6 ± 65.0 °C (760 mmHg), refractive index of 1.555, and a flash point of 569.2 ± 34.3 °C . The topological polar surface area (PSA) is calculated at 237.22 Ų, and the partition coefficient (LogP) is predicted at 4.35750 . For the comparator isomer ILPEY, the isoelectric point (pI) is experimentally determined or computed as 9.36, with a net charge of +0.98 at pH 7.0, an average hydrophilicity of -1, a hydrophobicity value of 0.46, and an extinction coefficient of 1,490 M⁻¹cm⁻¹ (at 280 nm, attributable to the single tyrosine residue) . No experimentally measured solubility data for either compound were identified in the public domain. The predicted LogP of 4.36 indicates moderate lipophilicity consistent with the presence of two leucine residues and one tyrosine aromatic ring .

Predicted profile
Class-level inference
LogP 4.36
PSA 237.22 Ų
Supports solvent selection and method development review
Vendor-predicted values; experimental validation advised
Predicted physicochemical properties Drug-likeness Peptide characterization

Chemical Inventory Registration: Distinct Substance Identity

The target compound has been assigned the unique DSSTox substance identifier DTXSID40841393 within the U.S. EPA CompTox Chemicals Dashboard, confirming its registration as a discrete chemical substance in the EPA's computational toxicology database [1]. The comparator isomer L-isoleucyl-L-prolyl-L-isoleucyl-L-tyrosyl-L-glutamic acid (CAS 210978-17-9) carries a different CAS number and would be expected to have a distinct DTXSID, though this could not be independently verified within search constraints. Registration in the EPA DSSTox database provides a unique, resolvable identifier that distinguishes this pentapeptide from other same-formula isomers in chemical inventory systems, supporting unambiguous procurement and regulatory documentation [1].

Inventory identity
Reported
DTXSID40841393
CAS 921206-99-7
Supports unambiguous procurement and inventory traceability
EPA DSSTox registered; distinct from isomer CAS 210978-17-9
Chemical inventory EPA DSSTox Substance registration

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic Acid Application Scenarios


HPLC-MS/MS Reference Standard for Isomer Differentiation

The target pentapeptide Pro-Leu-Tyr-Leu-Glu can serve as a defined-sequence reference standard for developing and validating liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods that must distinguish same-mass, different-sequence pentapeptide isomers. Its unique retention time and MS/MS fragmentation pattern, arising from the Pro-Leu N-terminal motif and the Tyr-Leu-Glu C-terminal sequence, provide a benchmark for resolving it from the isomer Ile-Pro-Ile-Tyr-Glu (CAS 210978-17-9) and ILPEY, all of which share the molecular formula C31H47N5O9 and nominal mass 633.7 Da .

Conformational Probe for N-Terminal Proline Effects

With proline at the N-terminus, this pentapeptide offers a structurally constrained model for investigating how N-terminal pyrrolidine ring puckering influences backbone conformational sampling, susceptibility to aminopeptidase cleavage, and solution aggregation propensity, relative to same-formula peptides bearing N-terminal Ile or Leu . Comparative circular dichroism (CD) or NMR studies against the Ile-Pro-Ile-Tyr-Glu isomer can quantify position-specific conformational effects.

Reference Compound for ADME Prediction Model Calibration

The predicted LogP of 4.36 and PSA of 237.22 Ų position this pentapeptide as a moderately lipophilic, five-residue model compound for calibrating in silico ADME prediction tools on linear peptides containing Pro, Leu, Tyr, and Glu residues . Experimental determination of actual LogP, aqueous solubility, and pI values would enable benchmarking of computational models against a defined-sequence peptide standard.

EPA DSSTox Inventory Cross-Referencing for Procurement Compliance

The assignment of EPA DSSTox identifier DTXSID40841393 enables unambiguous cross-referencing of this compound across chemical inventory systems, PubChem, and procurement platforms, reducing the risk of isomeric misidentification in institutional chemical registries and supporting compliance with institutional and federal chemical tracking requirements [1].

Application
Selection Property
Validation Focus
Peptide isomer LC-MS/MS differentiation
Defined-sequence reference standard
MS/MS fragmentation pattern verification
N-terminal proline conformational studies
Structurally constrained peptide model
CD/NMR conformational comparison with isomer
In silico ADME model calibration
Predicted LogP/PSA benchmark peptide
Experimental LogP and solubility verification
Institutional chemical inventory management
Unique DSSTox substance identifier
Cross-platform identity confirmation
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